4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Overview
Description
4-Nitrobicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a complex organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of 4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid using nitric acid and sulfuric acid as reagents. The reaction conditions often require controlled temperatures and careful handling to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the nitro group to an amine group, resulting in amino derivatives.
Scientific Research Applications
4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved often include redox reactions and the formation of reactive oxygen species .
Comparison with Similar Compounds
4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be compared with similar compounds such as:
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: The presence of methoxy groups alters its chemical properties and reactivity.
Benzocyclobutene: Although structurally related, benzocyclobutene has different chemical properties and applications.
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-nitrobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)8/h1-2,4,8H,3H2,(H,11,12) |
InChI Key |
KLZXGBVSEQQKFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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